molecular formula C9H10N2OS B5396037 4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine

4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine

Cat. No.: B5396037
M. Wt: 194.26 g/mol
InChI Key: LDFVVXAGANVICU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C9H10N2OS. It is characterized by a fused ring system that includes both furan and pyrimidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-thiouracil with a suitable furan derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities .

Properties

IUPAC Name

4,6-dimethyl-2-methylsulfanylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-4-7-6(2)10-9(13-3)11-8(7)12-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFVVXAGANVICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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